2'-Deoxyadenosine-d1-1 (monohydrate)

Stable isotope labeling Site-specific deuteration Quality specification

Matrix effects and ion suppression compromise LC-MS/MS assay accuracy for deoxyadenosine. This d1-1 isotopologue with a single 1'-deuterium label provides the +1 Da mass signature essential for isotope dilution quantification while minimizing chromatographic isotope effects seen with perdeuterated (d13) or multi-deuterated (d2) analogs. - ≥98% isotopic enrichment; +1 Da mass shift for SRM-based quantification - 100 fg on-column LOD demonstrated via GC-MS/MS; calibrates 0.25-20% range - Applicable to plasma, urine, cell lysates, tissue hydrolysates, and DNA methylation assays

Molecular Formula C10H15N5O4
Molecular Weight 270.26 g/mol
Cat. No. B12400487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-d1-1 (monohydrate)
Molecular FormulaC10H15N5O4
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
InChIInChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D;
InChIKeyWZJWHIMNXWKNTO-AFXURTBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine-d1-1 (monohydrate) – Overview


2'-Deoxyadenosine-d1-1 (monohydrate) is a single-site deuterated purine deoxyribonucleoside, in which the hydrogen at the ribosyl C1' position is replaced by a deuterium atom, yielding a molecular formula of C10H14DN5O4 and a molecular weight of 270.27 g·mol⁻¹ . It is sold as the monohydrate crystalline solid with a specified chemical purity of ≥98% and an isotopic enrichment of 98 atom % D at the 1' position . The compound belongs to the class of stable-isotope-labeled nucleosides used as internal standards for quantitative mass spectrometry, as tracers in metabolic flux analysis, and as site-selective probes for NMR and vibrational spectroscopy [1]. Because the deuterium is installed on a non-exchangeable carbon centre, the label is stable during prolonged storage and under typical analytical conditions, distinguishing it from base-deuterated analogs that can undergo pH-dependent hydrogen–deuterium back-exchange .

Type Stable Isotope-Labeled Internal Standard
Label 1'-2H (Monodeuterated)
Mass Shift +1 Da for isotope dilution MS
Workflow LC-MS/MS bioanalysis; matrix-effect correction

Why 2'-Deoxyadenosine-d1-1 Is Irreplaceable


Unlabeled 2'-deoxyadenosine monohydrate lacks the mass shift required for isotope-dilution mass spectrometry and is indistinguishable from endogenous analyte in biological matrices, precluding its use as an internal standard [1]. Multi-deuterated analogs such as d2, d13, or perdeuterated forms introduce larger mass increments that can alter chromatographic retention time and ionization efficiency relative to the native analyte, compromising the fundamental assumption of identical behaviour that underlies stable-isotope-dilution quantification . Base-deuterated congeners (e.g., 8-d monohydrate) carry deuterium at the purine C8 position, which is susceptible to pH- and temperature-dependent hydrogen–deuterium exchange; this label lability erodes isotopic enrichment over time and introduces quantitation uncertainty that is absent for the carbon-bound 1'-deuterium of the d1-1 compound [2]. Furthermore, the patent literature indicates that achieving high isotopic enrichment at the C1' position is synthetically more demanding than at other sugar positions, with C1' deuteration levels historically reported as low as >17% in multi-deuterated nucleoside preparations, meaning that a product certifying 98 atom % D specifically at the 1' site represents a distinct and non-trivial quality specification [3]. These factors collectively demonstrate that 2'-deoxyadenosine-d1-1 (monohydrate) is not interchangeable with generic or alternative labeled forms for applications requiring defined single-site isotopic purity.

Substitution Candidate
Risk Summary
Unlabeled 2'-deoxyadenosine
No mass shift; matrix effects and ion suppression reintroduced, degrading accuracy
Multi-deuterated (d2, d13)
May show chromatographic isotope effects and differential extraction; d13 enrichment unverified
1'-13C or 15N5 analog
Higher cost; possible slight retention shift; enrichment, mass shift, and availability require review

Quantitative Evidence: d1-1 vs. Analogs


Isotopic Enrichment Comparison

The 2'-deoxyadenosine-d1-1 monohydrate product specification certifies an isotopic enrichment of 98 atom % D at the ribosyl C1' position . This exceeds by a factor of over 5.7× the minimum C1' deuteration threshold of >17 atom % recited in U.S. Patent 5,721,350 for multi-deuterated nucleoside units intended for NMR window applications [1]. The 98 atom % enrichment is comparable to or exceeds the enrichment typically specified for other single-site deuterated nucleoside standards, where 97–98 atom % D is a common industry benchmark [2]. By contrast, alternative multi-deuterated deoxyadenosine preparations (e.g., d13, d2) distribute deuterium across multiple positions, meaning the enrichment at any single site may be substantially lower than the nominal bulk isotopic purity, and site-specific enrichment is rarely certified on a per-position basis [1].

Isotopic Enrichment
Reported
98 atom% D (certified)
Supports ≤2% cross-channel interference
Enrichment comparable to d2 variant; 1% below 1'-13C analog
Stable isotope labeling Site-specific deuteration Quality specification

Mass Shift Resolution

The dA M+1 isotopologue — the exact mass species for which 2'-deoxyadenosine-d1-1 (monohydrate) serves as a reference standard — has been rigorously validated in a GC-MS/MS assay for DNA synthesis measurement. In this validated method, calibration standards containing dA fortified with dA M+1 at levels spanning 0.25–20% enrichment produced a quadratic calibration fit with intra-day accuracy (% error) ranging from 0.0% to 8.0% and inter-day accuracy (% error) from 0.0% to 12.0% across the calibration range, with intra-day precision (% CV) of 1.0–11.5% and inter-day precision of 1.0–11.8% [1]. The limit of detection for dA isotopologues was 100 fg on-column, and the validated method required only 20,000 cells for reproducible population kinetics characterization [1]. By contrast, when deuterated internal standards with larger mass shifts (e.g., dA M+5 used as the internal standard in the same assay) are employed as the analyte-matching standard, the chromatographic retention time shift between analyte and standard can introduce systematic quantitation bias due to differential matrix effects, a phenomenon acknowledged in the deuterium mass spectrometry literature .

Mass Shift Resolution
Class-level
d1-1: Δm +1 Da (minimal functional tag)
Minimizes chromatographic shift vs. higher mass tags
Requires natural 13C abundance correction; d13 eliminates overlap entirely
Quantitative mass spectrometry Isotope dilution DNA synthesis measurement

Purity Specification Comparison

The deuterium atom in 2'-deoxyadenosine-d1-1 (monohydrate) is covalently attached to the C1' carbon of the deoxyribose ring, rendering it non-exchangeable under all standard analytical and storage conditions (aqueous buffers pH 2–10, temperatures up to 40 °C) . In contrast, 2'-deoxyadenosine deuterated at the purine C8 position (e.g., 2'-deoxyadenosine-8-d monohydrate) carries its label on a carbon adjacent to the N7 and N9 heteroatoms of the imidazole ring; this position is known to undergo measurable hydrogen–deuterium back-exchange under mildly alkaline conditions (pH >8) and at elevated temperatures (>50 °C) due to the electron-withdrawing character of the purine ring system, which acidifies the C8 proton [1]. The deuteration review literature explicitly distinguishes between stable carbon-bound labels on the sugar moiety and potentially labile labels on the heterocyclic base, recommending sugar-labeled compounds for applications requiring long-term isotopic fidelity . For the 5',5''-d2-deoxycytidine analog, the non-exchangeable nature of carbon-bound deuterium has been cited as a key advantage ensuring isotopic integrity during storage and analysis .

Purity Specification
Reported
≥98% (HPLC)
Acceptable for spiked IS; isotope dilution corrects minor impurities
No CRM certification; verify unlabeled cross-contamination per lot
Isotopic integrity Long-term storage stability H/D exchange

Deuterium Label Stability

In isotope-dilution LC-MS/MS, the ideal internal standard co-elutes exactly with the analyte and exhibits identical ionization efficiency. Deuterated standards with a +1 Da mass shift (such as 2'-deoxyadenosine-d1-1) have been reported to produce minimal retention time offsets — typically ≤0.01 min on reversed-phase LC columns — whereas standards with ≥+2 Da mass shifts (e.g., d2, d3, d13) can show retention time differences of 0.02–0.05 min [1]. These chromatographic offsets, while small, become significant when electrospray ionization is used, because the analyte and standard may experience different solvent compositions at the moment of ion formation, leading to differential ion suppression or enhancement that cannot be fully corrected by the internal standard method [2]. A review of deuterium in analytical mass spectrometry confirms that 'isotopic effects, chromatographic elution profile differences, and proton mixing in MS analysis still exist' as challenges for deuterated standards, with the magnitude of these effects scaling with the number of deuterium atoms incorporated . For ¹³C-labeled analogs (e.g., 2'-deoxyadenosine-¹³C₅ or -¹³C₁₀), these chromatographic effects are negligible, but the cost per unit mass is typically 5–20× higher than for equivalent deuterated standards, and the synthetic availability of site-specific ¹³C labeling at a single sugar position is limited .

Deuterium Label Stability
Class-level
Resistant to H/D back-exchange at 1' ribose (pH 3–9,
Preserves +1 Da tag through hydrolysis and separation
Single C-D bond avoids cumulative exchange risk of multi-deuterated forms
Procurement Cost Rank
Reported
d1-1
Most economical deuterated IS entry point
Qualitative ranking based on synthetic complexity; actual pricing vendor-dependent
Sensitivity Benchmark
Reported
LOD 100 fg on-column (GC-MS/MS, M+1 isotopologue)
Supports low-abundance DNA modification analysis
Calibration range 0.25–20% dA M+1; method requires 20,000 cells
LC-MS/MS internal standardization Matrix effect correction Co-elution

Cost and Availability Comparison

Ultraviolet resonance Raman spectroscopy of ribosyl C1'-deuterated purine nucleosides (adenosine and guanosine) has provided the first direct experimental evidence of vibrational coupling between the purine base and ribose rings [1]. Upon C1' deuteration, purine in-plane vibrations in the 1420–1100 cm⁻¹ region exhibit frequency upshifts (e.g., the 1375 cm⁻¹ band shifts to 1379 cm⁻¹), while vibrations in the 1100–700 cm⁻¹ region show frequency downshifts [1]. These shifts are specifically attributable to decoupling of the purine vibrational modes from the ribosyl C1'-H bending mode (α(CH) near 1420 cm⁻¹), which upon deuteration shifts to α(CD) near 1100 cm⁻¹ [1]. Critically, purine ring vibrations above 1450 cm⁻¹ are entirely unaffected by C1' deuteration, confirming that the effect is mediated through the N9–C1' glycosidic linkage and not through direct electronic perturbation of the base [1]. Unlabeled deoxyadenosine cannot provide this site-specific vibrational probe because all C-H oscillators contribute to the spectrum. C8-deuterated deoxyadenosine, in contrast, probes the purine ring itself and does not interrogate the sugar–base vibrational coupling interface [2]. The conformational sensitivity of vibrations showing C1'-D shifts is well established: these bands serve as markers of ribose ring puckering and glycosidic bond orientation in nucleic acids [1].

Procurement Cost Rank
Reported
d1-1
Most economical deuterated IS entry point
Qualitative ranking based on synthetic complexity; actual pricing vendor-dependent
Sensitivity Benchmark
Reported
LOD 100 fg on-column (GC-MS/MS, M+1 isotopologue)
Supports low-abundance DNA modification analysis
Calibration range 0.25–20% dA M+1; method requires 20,000 cells
Vibrational spectroscopy UV resonance Raman Nucleoside conformation analysis

2'-Deoxyadenosine-d1-1 Application Scenarios


Isotope Dilution LC-MS/MS Internal Standard

When deuterated water (²H₂O) is administered in vivo, endogenously labeled deoxyadenosine incorporating one deuterium atom (dA M+1) is produced via the de novo nucleoside synthesis pathway [1]. 2'-Deoxyadenosine-d1-1 (monohydrate) serves as the exact-mass-matched reference standard for preparing calibration curves to quantify dA M+1 enrichment in DNA hydrolysates. The validated GC-MS/MS method achieves a limit of detection of 100 fg on-column, requires only 20,000 cells, and delivers intra-day accuracy of 0.0–8.0% error with precision of 1.6–11.5% CV across a 0.25–20% enrichment range [1]. This application is directly relevant to studies of cell proliferation kinetics in immunology (T regulatory cell dynamics), oncology (tumor cell turnover), and metabolic disease models [2].

DNA Methylation Rate Estimation

The U.S. Patent 5,721,350 describes a method for synthesizing DNA oligonucleotides in which one nucleotide unit is non-deuterated and adjacent units are deuterated, creating an 'NMR window' that eliminates resonance overlap and enables residue-specific structural assignment [3]. 2'-Deoxyadenosine-d1-1 (monohydrate) provides the C1'-deuterated building block for incorporating a single isotopic label at the glycosidic linkage site of adenosine residues. Because the 1' deuterium simplifies the ¹H NMR spectrum by removing the H1' resonance (typically located in the crowded 5.5–6.5 ppm region overlapping with other sugar protons), this labeling pattern is particularly valuable for oligonucleotide structure determination by NOESY and TOCSY experiments where unambiguous H1' assignment is critical for sequential walk protocols [4].

Metabolic Labeling for Cell Proliferation

UV resonance Raman spectroscopy of C1'-deuterated purine nucleosides reveals frequency shifts of 4–25 cm⁻¹ in purine ring vibrations that are specifically mediated through the N9–C1' glycosidic linkage [5]. These shifts serve as conformational markers of ribose ring puckering and glycosidic bond orientation. 2'-Deoxyadenosine-d1-1 (monohydrate) enables the extension of this methodology to DNA systems, where the deoxyribose C1' deuteration provides a site-selective vibrational probe that distinguishes syn vs. anti glycosidic conformations and reports on sugar pucker dynamics without interference from base-localized vibrational modes. This application is uniquely addressable by the C1'-deuterated isotopomer and cannot be replicated with C8-deuterated or perdeuterated analogs [5].

Nucleoside Supplementation Studies

For targeted LC-MS/MS assays quantifying endogenous deoxyadenosine in plasma, urine, or tissue extracts, 2'-deoxyadenosine-d1-1 (monohydrate) provides the closest physicochemical match to the native analyte among commercially available deuterated standards, with a mass shift of only +1 Da . This minimal mass increment ensures near-identical retention time and ionization efficiency, maximizing the effectiveness of isotope-dilution correction for matrix effects. The non-exchangeable carbon-bound deuterium further ensures that the internal standard maintains its isotopic purity throughout sample preparation steps that may involve alkaline conditions (e.g., DNA hydrolysis with NaOH, solid-phase extraction at basic pH), where base-deuterated alternatives such as 8-d monohydrate could suffer label loss .

Application
Selection Property
Validation Focus
Isotope Dilution LC-MS/MS
Monodeuterated (+1 Da) mass tag
Matrix-effect correction and recovery normalization
DNA Methylation Rate Estimation
Deuterated IS for nucleoside recovery
Inter-assay precision normalization
Cell Proliferation (D2O labeling)
M+1 isotopologue calibration standard
Deuterium incorporation quantification
Nucleoside Supplementation Studies
Mass discrimination of exogenous nucleoside
Endogenous vs. supplemented deoxyadenosine quantification
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